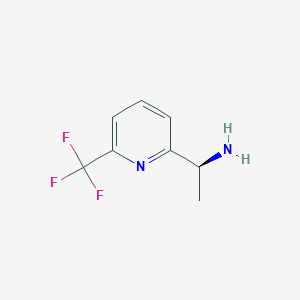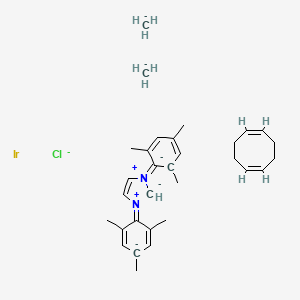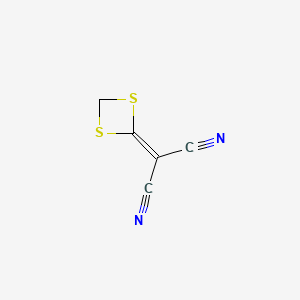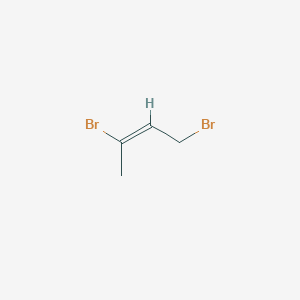
1-(trans-2-Methylcyclohexyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(trans-2-Metilciclohexil)-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-1H-pirazol es un compuesto orgánico sintético que presenta un anillo de pirazol sustituido con un grupo trans-2-metilciclohexil y un grupo éster de boronato
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(trans-2-Metilciclohexil)-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-1H-pirazol normalmente implica los siguientes pasos:
Formación del anillo de pirazol: Esto se puede lograr mediante la reacción de hidracina con una 1,3-dicetona en condiciones ácidas o básicas.
Introducción del grupo trans-2-Metilciclohexil: Este paso puede implicar la alquilación del anillo de pirazol utilizando un haluro de alquilo adecuado en presencia de una base.
Unión del grupo éster de boronato: El paso final implica la reacción del derivado de pirazol con un ácido bórico o un éster de boronato en condiciones de acoplamiento cruzado catalizado por paladio.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y medidas estrictas de control de calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(trans-2-Metilciclohexil)-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-1H-pirazol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo éster de boronato se puede oxidar para formar un ácido bórico.
Reducción: El anillo de pirazol se puede reducir en condiciones específicas para formar un derivado de dihidropirazol.
Sustitución: El grupo éster de boronato puede participar en reacciones de acoplamiento cruzado de Suzuki-Miyaura para formar nuevos enlaces carbono-carbono.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.
Reducción: Gas hidrógeno en presencia de un catalizador metálico.
Sustitución: Catalizadores de paladio, base (por ejemplo, carbonato de potasio) y electrófilos adecuados.
Productos principales
Oxidación: Derivado de ácido bórico.
Reducción: Derivado de dihidropirazol.
Sustitución: Varios derivados de pirazol sustituidos.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción en la síntesis orgánica, particularmente en la formación de moléculas complejas a través de reacciones de acoplamiento cruzado.
Biología: Puede servir como ligando en el estudio de interacciones enzimáticas o como sonda en ensayos bioquímicos.
Medicina: Posible uso en el descubrimiento y desarrollo de fármacos, particularmente en el diseño de fármacos que contienen boro.
Industria: Se podría utilizar en el desarrollo de nuevos materiales o como catalizador en varios procesos industriales.
Mecanismo De Acción
El mecanismo de acción de 1-(trans-2-Metilciclohexil)-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-1H-pirazol dependería de su aplicación específica. En general, el grupo éster de boronato puede interactuar con varios objetivos moleculares, incluidas enzimas y receptores, mediante enlaces covalentes reversibles. Esta interacción puede modular la actividad de la molécula diana, lo que lleva a varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
1-(trans-2-Metilciclohexil)-4-fenil-1H-pirazol: Estructura similar pero carece del grupo éster de boronato.
1-(trans-2-Metilciclohexil)-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-1H-imidazol: Estructura similar pero con un anillo de imidazol en lugar de un anillo de pirazol.
Singularidad
1-(trans-2-Metilciclohexil)-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-1H-pirazol es único debido a la presencia de un grupo éster de boronato y un grupo trans-2-metilciclohexil en el anillo de pirazol.
Propiedades
Fórmula molecular |
C16H27BN2O2 |
|---|---|
Peso molecular |
290.2 g/mol |
Nombre IUPAC |
1-[(1R,2R)-2-methylcyclohexyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C16H27BN2O2/c1-12-8-6-7-9-14(12)19-11-13(10-18-19)17-20-15(2,3)16(4,5)21-17/h10-12,14H,6-9H2,1-5H3/t12-,14-/m1/s1 |
Clave InChI |
SMWRCGBHOWQACU-TZMCWYRMSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)[C@@H]3CCCC[C@H]3C |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCCCC3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{Octahydropyrrolo[1,2-a]piperazin-6-yl}methanol](/img/structure/B12092986.png)

![Boronic acid, [4-(2-methyl-1,3-dioxolan-2-yl)phenyl]-](/img/structure/B12093006.png)




![N-[4-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B12093050.png)


![4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-ylmethanamine](/img/structure/B12093067.png)
![1-[(3S,9R,10R,13R,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12093075.png)

